

# An In-depth Technical Guide to 2-Bromo-1,3-dimethyl-4-nitrobenzene

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## Compound of Interest

**Compound Name:** 2-Bromo-1,3-dimethyl-4-nitrobenzene

**Cat. No.:** B1281309

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Bromo-1,3-dimethyl-4-nitrobenzene**, with the CAS number 60956-25-4, is a substituted aromatic nitro compound. Its structure, featuring a benzene ring with bromo, methyl, and nitro functional groups, makes it a molecule of interest in synthetic organic chemistry. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications, particularly in the realm of biomedical research and as a versatile chemical intermediate. Nitroaromatic compounds are known for their diverse biological activities, and this compound serves as a valuable scaffold for the development of novel molecules.[\[1\]](#)[\[2\]](#)[\[3\]](#)

## Chemical and Physical Properties

A summary of the key quantitative data for **2-Bromo-1,3-dimethyl-4-nitrobenzene** is presented in the table below. Data for related compounds is also included for comparative purposes.

Property	Value	Related Compound Data
CAS Number	60956-25-4	2-Bromo-1,3-dimethyl-5-nitrobenzene: 53906-84-6[4]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>	C <sub>8</sub> H <sub>8</sub> BrNO <sub>2</sub>
Molecular Weight	230.06 g/mol [4]	230.06 g/mol [4]
Melting Point	Not available	2-Bromo-1-methyl-4-nitrobenzene: 76-77 °C
Boiling Point	Not available	m-Bromonitrobenzene: 117-118 °C at 9 mmHg[5]
Solubility	Not available	1,2-dimethyl-4-nitrobenzene is slightly soluble in water, but soluble in alcohol and ether.[6]
Appearance	Solid (predicted)	1-Bromo-4-nitrobenzene: light yellow powder[7]

## Synthesis

The synthesis of **2-Bromo-1,3-dimethyl-4-nitrobenzene** can be achieved through the nitration of 2-bromo-1,3-dimethylbenzene. The following is a detailed experimental protocol based on established methods for the nitration of similar aromatic compounds.

## Experimental Protocol: Synthesis of 2-Bromo-1,3-dimethyl-4-nitrobenzene

Materials:

- 2-Bromo-m-xylene (1 equivalent)
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (68%)
- Ice

- Water
- Sodium Bicarbonate solution (5%, aqueous)
- Ethanol (for recrystallization)
- Dichloromethane or Diethyl Ether (for extraction)
- Anhydrous Magnesium Sulfate or Sodium Sulfate

**Equipment:**

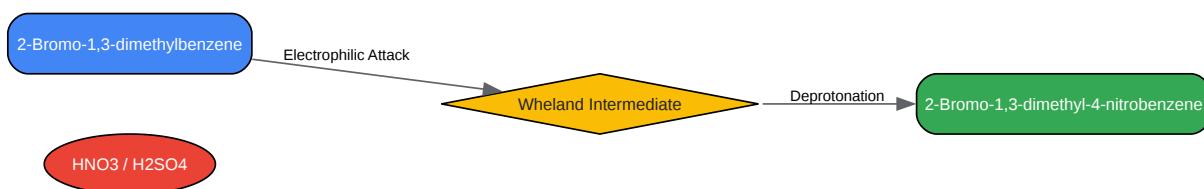
- Three-necked round-bottom flask
- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer
- Ice bath
- Heating mantle or oil bath
- Büchner funnel and flask
- Separatory funnel
- Rotary evaporator
- Standard laboratory glassware

**Procedure:**

- Preparation of the Nitrating Mixture: In a flask, carefully add a measured volume of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add an equimolar amount of concentrated nitric acid to the sulfuric acid with constant stirring, ensuring the temperature is maintained below 10 °C.[8]

- Nitration Reaction: In a separate three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2-bromo-m-xylene in a minimal amount of concentrated sulfuric acid. Cool this mixture to 0-5 °C using an ice bath.
- Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromo-m-xylene, maintaining the reaction temperature between 0-5 °C. The rate of addition should be controlled to prevent a rapid increase in temperature.
- After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, slowly and carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate of the crude product should form.
- Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with copious amounts of cold water until the washings are neutral to litmus paper.
- Further wash the crude product with a cold 5% sodium bicarbonate solution to neutralize any remaining acid, followed by another wash with cold water.
- Purification: The crude **2-Bromo-1,3-dimethyl-4-nitrobenzene** can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure product.
- Dry the purified product under vacuum.

## Synthesis Pathway Diagram



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Caption: Electrophilic aromatic substitution for the synthesis of **2-Bromo-1,3-dimethyl-4-nitrobenzene**.

## Potential Applications in Research and Drug Development

While specific biological activities for **2-Bromo-1,3-dimethyl-4-nitrobenzene** are not extensively documented in publicly available literature, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.

Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] The nitro group can be crucial for therapeutic action, often initiated by enzymatic reduction within target cells, leading to the formation of cytotoxic reactive nitrogen species.[1]

This compound can serve as a versatile intermediate in the synthesis of more complex molecules. The bromo-substituent provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The nitro group can be readily reduced to an amino group, a common pharmacophore in many drug molecules, which can then be further functionalized.

Given the known activities of related nitroaromatic compounds, **2-Bromo-1,3-dimethyl-4-nitrobenzene** and its derivatives could be investigated for:

- **Antimicrobial Activity:** As many nitro-containing molecules exhibit antibacterial and antifungal properties.[1][2][3][9]
- **Anticancer Activity:** The bioreductive activation of the nitro group under hypoxic conditions, often found in solid tumors, is a known mechanism for anticancer drugs.
- **Enzyme Inhibition:** The scaffold could be elaborated to design inhibitors for various enzymes, a common strategy in drug discovery.

## Safety and Handling

Specific safety data for **2-Bromo-1,3-dimethyl-4-nitrobenzene** is limited. However, based on data for structurally similar compounds such as 2-bromo-4-methyl-1-nitrobenzene, the following hazards should be considered[10]:

- Harmful if swallowed.
- Harmful in contact with skin.
- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

#### Precautionary Measures:

- Handle in a well-ventilated area, preferably in a fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- In case of contact, wash the affected area immediately with plenty of water.
- Store in a tightly sealed container in a cool, dry place.

It is highly recommended to consult the specific Safety Data Sheet (SDS) for this compound before handling.

## Conclusion

**2-Bromo-1,3-dimethyl-4-nitrobenzene** is a valuable chemical intermediate with potential for applications in medicinal chemistry and materials science. Its synthesis is achievable through standard organic chemistry techniques. While its specific biological profile is yet to be fully elucidated, its structural features make it an attractive starting point for the synthesis of novel

bioactive compounds. Further research into the biological activities of this and related compounds is warranted to explore their full therapeutic potential.

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